

An In-depth Technical Guide to the Structure of N-Phenoxycarbonyl-L-valine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Phenoxycarbonyl-L-valine

Cat. No.: B020239

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **N-Phenoxycarbonyl-L-valine**. This amino acid derivative is a critical building block in modern pharmaceutical and biochemical research, particularly in the fields of peptide synthesis and prodrug development.

Chemical Structure and Identifiers

N-Phenoxycarbonyl-L-valine is a derivative of the essential amino acid L-valine. The structure is characterized by the attachment of a phenoxycarbonyl protecting group to the alpha-amino group of L-valine. This modification is instrumental in peptide synthesis, preventing unwanted side reactions at the N-terminus during peptide chain elongation.

The systematic IUPAC name for this compound is (2S)-3-Methyl-2-[(phenoxycarbonyl)amino]butanoic acid.^[1] Its structure is unambiguously defined by several key identifiers, which are crucial for database searches and regulatory documentation.

Identifier	Value
CAS Number	126147-70-4[2][3]
Molecular Formula	C ₁₂ H ₁₅ NO ₄ [2]
Molecular Weight	237.25 g/mol [2]
SMILES	C(O)(=O)--INVALID-LINK-- C)NC(OC1=CC=CC=C1)=O[4]
InChI	InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13- 12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3, (H,13,16)(H,14,15)/t10-/m0/s1[4]
InChIKey	HVJMEAOTIUMIBJ-JTQLQIEISA-N[4]

Physicochemical Properties

The physicochemical properties of **N-Phenoxycarbonyl-L-valine** are essential for its handling, storage, and application in synthetic chemistry. The compound is typically a white to off-white powder.[5]

Property	Value	Source(s)
Melting Point	71 - 86 °C	[4][5]
Boiling Point (Predicted)	374.1 ± 34.0 °C	[4]
Density (Predicted)	1.202 ± 0.06 g/cm ³	[4]
pKa (Predicted)	3.84 ± 0.10	[4]
Optical Rotation [α] _D ²⁵	-14° to -18° (c=5 in Ethanol)	[5]
Solubility	Soluble in Acetone, Chloroform, Dichloromethane, Methanol	[4]

Spectroscopic Data

While comprehensive spectral data for **N-Phenoxycarbonyl-L-valine** is not readily available in the public domain, data for the closely related N-(Phenoxycarbonyl)-L-valine methyl ester provides valuable insight into its structural features. The primary difference is the esterification of the carboxylic acid, which would mainly affect the chemical shifts of the adjacent protons and carbons.

Note: The following data is for the methyl ester derivative.

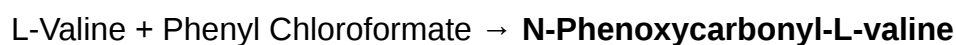
- ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the isopropyl group protons, the alpha-proton of the valine backbone, the aromatic protons of the phenyl group, and the N-H proton.
- ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester and the carbamate, the aromatic carbons, and the aliphatic carbons of the valine residue.^[5]
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching, C=O stretching (from both the carbamate and the carboxylic acid), and aromatic C-H and C=C stretching vibrations.^[5]

Experimental Protocols

General Synthesis of N-Phenoxycarbonyl Amino Acids

A general and efficient method for the synthesis of N-phenoxycarbonyl (NPC) amino acids involves a two-phase reaction, which simplifies the purification process.^[2] This method is broadly applicable to various amino acids.

Reaction Scheme:



Generalized Protocol:

- Dissolution: L-valine is dissolved in an aqueous alkaline solution, such as sodium hydroxide or sodium carbonate, to deprotonate the amino group and enhance its nucleophilicity.

- **Reaction:** The aqueous solution of L-valine is cooled in an ice bath. Phenyl chloroformate, dissolved in a suitable organic solvent (e.g., dichloromethane or diethyl ether), is added dropwise to the stirred L-valine solution. The reaction is typically vigorous and requires careful temperature control.
- **pH Control:** Throughout the addition, the pH of the aqueous phase is maintained in the alkaline range (pH 8-10) by the concurrent addition of a base solution. This neutralizes the hydrochloric acid generated during the reaction.
- **Work-up:** After the reaction is complete, the organic layer is separated. The aqueous layer is washed with an organic solvent to remove any unreacted phenyl chloroformate and phenol byproduct.
- **Acidification:** The aqueous layer is then acidified with a strong acid, such as hydrochloric acid, to a pH of approximately 2. This protonates the carboxylic acid group of the **N-Phenoxycarbonyl-L-valine**, causing it to precipitate out of the solution.
- **Isolation and Purification:** The precipitated product is collected by filtration, washed with cold water to remove inorganic salts, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Applications in Research and Development

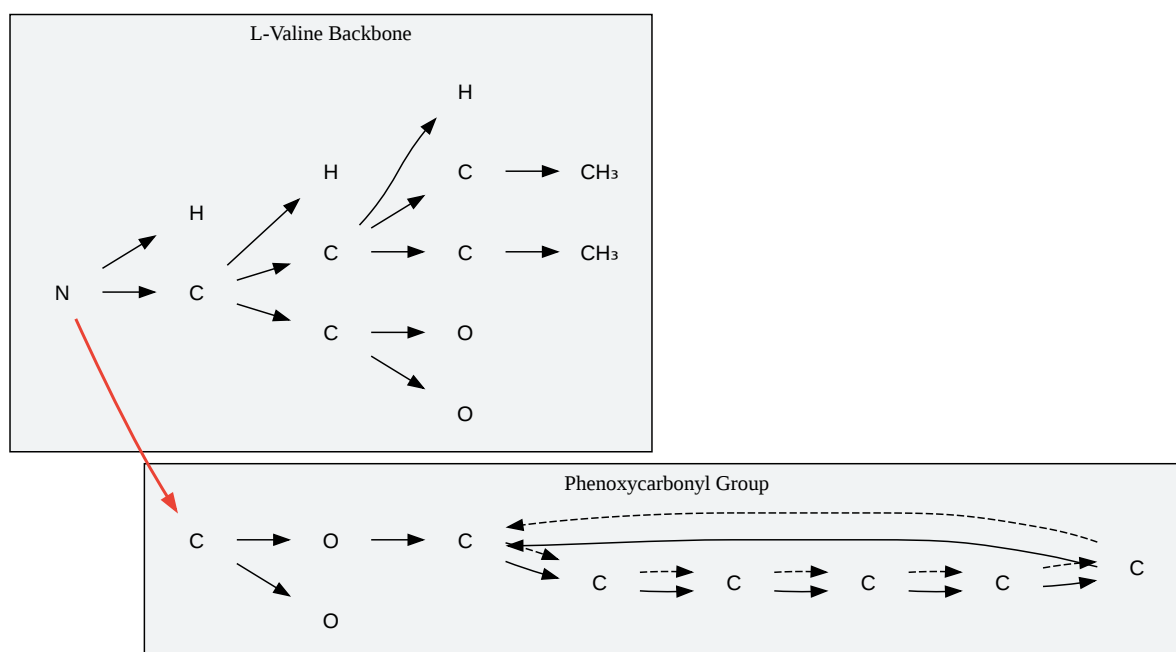
N-Phenoxycarbonyl-L-valine is a valuable reagent with several key applications in the pharmaceutical and biotechnology industries:

- **Peptide Synthesis:** It serves as a protected amino acid monomer for the synthesis of peptides. The phenoxycarbonyl group is stable under various coupling conditions but can be removed when required.[3]
- **Prodrug Development:** The unique structure of this compound allows for its incorporation into prodrugs to enhance the stability, solubility, and bioavailability of therapeutic agents.[3][5]
- **Pharmaceutical Intermediate:** It is a known intermediate in the synthesis of antiviral drugs, such as Ritonavir.[4][6]

- Biologically Active Compounds: Researchers utilize **N-Phenoxycarbonyl-L-valine** in the synthesis of various biologically active compounds, including those investigated in cancer research and immunotherapy.[3]

Visualization of Chemical Structure

The following diagram illustrates the two-dimensional chemical structure of **N-Phenoxycarbonyl-L-valine**.



[Click to download full resolution via product page](#)

Caption: 2D structure of **N-Phenoxycarbonyl-L-valine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Facile synthesis of N-phenoxy carbonyl amino acids by a two-phase reaction for direct polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. spectrabase.com [spectrabase.com]
- 6. CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of N-Phenoxy carbonyl-L-valine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020239#what-is-the-structure-of-n-phenoxy carbonyl-l-valine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com